- Process for preparation of 2,3,4,5-tetrafluorobenzoyl chloride, China, , ,

Cas no 94695-48-4 (2,3,4,5-Tetrafluorobenzoyl chloride)

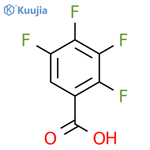

94695-48-4 structure

Nome do Produto:2,3,4,5-Tetrafluorobenzoyl chloride

2,3,4,5-Tetrafluorobenzoyl chloride Propriedades químicas e físicas

Nomes e Identificadores

-

- 2,3,4,5-Tetrafluorobenzoyl Chloride

- 2,3,4,5-Tetrafluorboenzoyl Chloride

- 2,3,3',4',5,6-HEXACB UNLABELED

- 2,3,4,5-tetrafluorbenzoylchlorid

- 2,3,4,5-tetrafluorobenzoic acid chloride

- 2,3,4,5-tetrafluoro-benzoyl chloride

- 2,3,4,5-Tetrafluorobezoylchloride

- Benzoyl chloride,2,3,4,5-tetrafluoro

- tetrafluorobenzoyl chloride

- 2,3,4,5-tetrafluorobenzoylchloride

- Benzoyl chloride, 2,3,4,5-tetrafluoro-

- 2,3,4,5-tetrafluoro benzoyl chloride

- C7HClF4O

- 2,3,4,5-Tetrafluorobezoyl chloride

- 2,3,4,5- Tetrafluorobenzoyl chloride

- PubChem20568

- PubChem15523

- KSC486M4H

- C

- 2,3,4,5-Tetrafluorobenzoyl chloride (ACI)

- J-506851

- DTXCID10321011

- AKOS005259621

- HY-W250129

- CS-0255991

- DTXSID30369975

- DB-019643

- SCHEMBL345016

- NS00002212

- 94695-48-4

- T1855

- BCP29603

- PS-10684

- 2,3,4,5-tetra-fluoro-benzoic acid chloride

- MFCD00075164

- EC 619-058-9

- M5RD6UU23U

- 2,3,4,5-tetrafluorobenzoyl chlorde

- 2,3,4,5-Tetrafluorobenzoyl chloride, 98%

- 2,3,4,5-Tetrafluorobenzoyl chloride

-

- MDL: MFCD00075164

- Inchi: 1S/C7HClF4O/c8-7(13)2-1-3(9)5(11)6(12)4(2)10/h1H

- Chave InChI: XWCKIXLTBNGIHV-UHFFFAOYSA-N

- SMILES: O=C(C1C(F)=C(F)C(F)=C(F)C=1)Cl

- BRN: 5266860

Propriedades Computadas

- Massa Exacta: 211.96500

- Massa monoisotópica: 211.965

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 1

- Complexidade: 213

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Tautomeros: nothing

- XLogP3: 2.8

- Carga de Superfície: 0

- Superfície polar topológica: 17.1

Propriedades Experimentais

- Cor/Forma: Colorless Transparent Liquid

- Densidade: 1.58 g/mL at 25 °C(lit.)

- Ponto de ebulição: 65-66°C 10mm

- Ponto de Flash: Fahrenheit: 192.2 ° f

Celsius: 89 ° c - Índice de Refracção: n20/D 1.4787(lit.)

- PSA: 17.07000

- LogP: 2.62200

- Sensibilidade: Moisture Sensitive

- Solubilidade: React with water

2,3,4,5-Tetrafluorobenzoyl chloride Informações de segurança

-

Símbolo:

- Pedir:dangerous

- Palavra de Sinal:Danger

- Declaração de perigo: H227-H290-H314

- Declaração de Advertência: P210-P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P390-P403+P235-P405-P406-P501

- Número de transporte de matérias perigosas:UN 3265 8/PG 2

- WGK Alemanha:3

- Código da categoria de perigo: 34-37

- Instrução de Segurança: S26-S36/37/39-S45-S25

- CÓDIGOS DA MARCA F FLUKA:10-19-21

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Keep away from sources of ignition. Store in a cool, dry place. Store in tightly closed containers away from corrosive substances.

- Frases de Risco:R34; R36/37

- PackingGroup:III

- Grupo de Embalagem:II

- Termo de segurança:8

- Classe de Perigo:8

2,3,4,5-Tetrafluorobenzoyl chloride Dados aduaneiros

- CÓDIGO SH:2916399090

- Dados aduaneiros:

China Customs Code:

2916399090Overview:

2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

Summary:

2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,3,4,5-Tetrafluorobenzoyl chloride Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1855-25g |

2,3,4,5-Tetrafluorobenzoyl chloride |

94695-48-4 | 97.0%(GC&T) | 25g |

¥1405.0 | 2022-06-10 | |

| Apollo Scientific | PC6742-25g |

2,3,4,5-Tetrafluorobenzoyl chloride |

94695-48-4 | 98% | 25g |

£18.00 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19290-100g |

2,3,4,5-Tetrafluorobenzoyl chloride |

94695-48-4 | 97% | 100g |

¥1409.0 | 2023-09-06 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021609-25g |

2,3,4,5-Tetrafluorobenzoyl chloride |

94695-48-4 | 98% | 25g |

¥65 | 2024-07-19 | |

| Fluorochem | 007335-100g |

2,3,4,5-Tetrafluorobenzoyl chloride |

94695-48-4 | 98% | 100g |

£104.00 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19290-25g |

2,3,4,5-Tetrafluorobenzoyl chloride |

94695-48-4 | 97% | 25g |

¥429.0 | 2023-09-06 | |

| Oakwood | 007335-5g |

2,3,4,5-Tetrafluorobenzoyl chloride |

94695-48-4 | 98% | 5g |

$15.00 | 2024-07-19 | |

| abcr | AB104906-250 g |

2,3,4,5-Tetrafluorobenzoyl chloride, 98%; . |

94695-48-4 | 98% | 250g |

€367.50 | 2023-04-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T356A-100g |

2,3,4,5-Tetrafluorobenzoyl chloride |

94695-48-4 | 98% | 100g |

¥1071.0 | 2022-06-10 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24644-25g |

2,3,4,5-Tetrafluorobenzoyl chloride, 98% |

94695-48-4 | 98% | 25g |

¥16377.00 | 2023-02-08 |

2,3,4,5-Tetrafluorobenzoyl chloride Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Triphosgene Catalysts: 1-Piperazinecarboxaldehyde (bonded on Merrifield resin) Solvents: 2-Methyltetrahydrofuran ; rt → 65 °C; 8 h, 60 - 65 °C

Referência

Método de produção 2

Condições de reacção

Referência

- Preparation of pyridinylquinolones as antibacterials, European Patent Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Thionyl chloride

Referência

- Preparation and testing of 9-fluoro-6-oxo-10-pyridinylpyrido[1,2,3-de][1,4]benzoxazine-6-carboxylates and -benzothiazine-6-carboxylates as antimicrobials, European Patent Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Tributylamine ; rt → 120 °C; 2 h, 120 °C; 120 °C → 60 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 60 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 1, cooled

1.4 Reagents: Thionyl chloride ; rt; rt → 70 °C; 3 h, 70 °C; 70 °C → 85 °C; 5 h, 85 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 60 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 1, cooled

1.4 Reagents: Thionyl chloride ; rt; rt → 70 °C; 3 h, 70 °C; 70 °C → 85 °C; 5 h, 85 °C

Referência

- A method for preparing 2,3,4,5-tetrafluorobenzoyl chloride, China, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Phosphorus oxychloride

Referência

- 3,28-Bis-O-polyfluorobenzoylbetulin. Synthesis, Molecular Structure, and Cytotoxicity, Russian Journal of Organic Chemistry, 2018, 54(10), 1480-1485

Método de produção 6

Condições de reacção

1.1 Reagents: Triphosgene Catalysts: 4-Methyl-1-piperazinecarboxaldehyde , Divinylbenzene-vinylbenzyl chloride copolymer Solvents: Chlorobenzene , Dimethylacetamide ; rt → 30 °C; 3 h, 30 °C

Referência

- Preparation of 2,3,4,5-tetrafluorobenzoyl chloride, China, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Triphosgene Catalysts: Dimethylformamide Solvents: 1,2-Dichloroethane ; 1 h, 353 K; 4 h, 353 K

Referência

- Facile and selective synthesis of 2,3,4,5-tetrafluorobenzoyl chloride with triphosgene, Asian Journal of Chemistry, 2011, 23(4), 1615-1617

Método de produção 8

Condições de reacção

1.1 Reagents: Water Catalysts: Iron chloride (FeCl3) ; 120 °C

Referência

- Process for preparation of multiply halogenated benzotrichlorides and benzoyl chlorides, and new trihalobenzotrichlorides and -benzoyl chlorides, useful for preparation of quinolinecarboxylic acid antibacterials, Germany, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 16 h, 22 °C

Referência

- Quantification of Small Molecule-Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore, ACS Omega, 2016, 1(6), 1266-1276

Método de produção 10

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Benzene ; 1 h, rt; 4 - 6 h, reflux

Referência

- Antimycobacterial and antimicrobial studies of newly synthesized 3-(4-(6-methylbenzo[d]thiazol-2-yl) phenyl)quinazolin-4(3H)-ones, Indian Journal of Research in Pharmacy and Biotechnology, 2014, 2(1), 935-942

Método de produção 11

Condições de reacção

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Diethyl ether ; 0.5 h, 0 °C; overnight, rt

Referência

- Preparation method of levofloxacin hydrochloride, China, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Potassium fluoride Catalysts: Tetramethylammonium chloride Solvents: Toluene ; rt → 100 °C; 0.4 MPa, 100 °C → 150 °C; 5 h, 120 - 150 °C; 150 °C → 50 °C

1.2 Reagents: Sodium carbonate , Water ; rt → 80 °C; 5 h, 75 - 80 °C; 80 °C → 30 °C

1.3 Reagents: Thionyl chloride ; 45 °C; 2 h, 45 °C; 45 °C → 80 °C; 3 h, 75 - 80 °C

1.2 Reagents: Sodium carbonate , Water ; rt → 80 °C; 5 h, 75 - 80 °C; 80 °C → 30 °C

1.3 Reagents: Thionyl chloride ; 45 °C; 2 h, 45 °C; 45 °C → 80 °C; 3 h, 75 - 80 °C

Referência

- Efficient green synthesis method of 2,3,4,5-tetrafluorobenzoyl chloride for producing levofloxacin, China, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; rt → 90 °C; 6 - 8 h

Referência

- Synthetic process for the preparation of levofloxacin hemihydrate from levofloxacin, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Toluene ; 55 - 60 °C

Referência

- Quinolone dimers as potential antibacterial agents, Letters in Organic Chemistry, 2011, 8(9), 637-643

Método de produção 15

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; rt → 70 °C

Referência

- Preparation method of tetrafluorobenzyl alcohol, China, , ,

Método de produção 16

Condições de reacção

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2 h, rt

Referência

- General C-H Arylation Strategy for the Synthesis of Tunable Visible Light-Emitting Benzo[a]imidazo[2,1,5-c,d]indolizine Fluorophores, Journal of Organic Chemistry, 2017, 82(10), 5046-5067

Método de produção 17

Condições de reacção

1.1 Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C

1.2 Reagents: Thionyl chloride ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Thionyl chloride ; 0 °C; 0 °C → rt; overnight, rt

Referência

- Process for preparation of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid, China, , ,

Método de produção 18

Condições de reacção

1.1 Reagents: Sodium tetrafluoroborate Solvents: Water ; cooled

Referência

- A novel synthesis of quinolone-ofloxacin, Journal Chemtracks, 2010, 12(2), 455-462

Método de produção 19

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 7 h, reflux

Referência

- Preparation method of Marbofloxacin intermediate, China, , ,

Método de produção 20

Condições de reacção

1.1 Reagents: Pyridine , Thionyl chloride Solvents: Toluene ; rt → reflux; reflux; 4 h, reflux

Referência

- Process for preparation of ethyl 3-(N-methyl-N-benzylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate, China, , ,

2,3,4,5-Tetrafluorobenzoyl chloride Raw materials

- Tetrafluorophthalic Acid

- 1,2,3,4-tetrafluoro-5-(trichloromethyl)benzene

- 2,3,4,5-Tetrafluorobenzoic acid

2,3,4,5-Tetrafluorobenzoyl chloride Preparation Products

2,3,4,5-Tetrafluorobenzoyl chloride Literatura Relacionada

-

Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

94695-48-4 (2,3,4,5-Tetrafluorobenzoyl chloride) Produtos relacionados

- 2680892-25-3(benzyl N-(2-cyanoethyl)-N-3-(dimethylamino)propylcarbamate)

- 1806759-38-5(3-Amino-4-(difluoromethyl)-5-(fluoromethyl)pyridine)

- 1707364-79-1(1-butyl-3-methylcyclobutane-1-carbaldehyde)

- 1878528-17-6(benzyl N-(prop-2-en-1-yl)-N-propylcarbamate)

- 1421530-35-9(1-(furan-2-yl)-2-4-(thiophene-2-sulfonyl)piperazin-1-ylethan-1-ol)

- 921586-49-4(N-(4-{(4-bromo-3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide)

- 952950-47-9(2-(4-Aminopiperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide dihydrochloride)

- 251352-66-6(2-(2,2-difluoro-1-hydroxyethyl)phenol)

- 2306254-82-8((3R)-4,4-difluoropiperidin-3-ol;hydrochloride)

- 60543-27-3(Acetic acid, [(2,2,2-trifluoroethyl)sulfinyl]-)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:94695-48-4)2,3,4,5-Tetrafluorobenzoyl chloride

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:94695-48-4)2,3,4,5-Tetrafluorobenzoyl chloride

Pureza:99%/99%/99%

Quantidade:100g/500g/25g

Preço ($):287.0/1197.0/167.0